(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine

Description

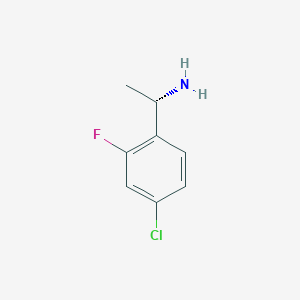

(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine is a chiral primary amine characterized by a 4-chloro-2-fluorophenyl substituent attached to an ethylamine backbone with an (S)-configured stereocenter. Its molecular formula is C₈H₈ClF₂N, and it is commonly utilized as a building block in pharmaceutical synthesis and asymmetric catalysis. The compound’s stereochemistry and halogenated aromatic ring confer distinct electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula |

C8H9ClFN |

|---|---|

Molecular Weight |

173.61 g/mol |

IUPAC Name |

(1S)-1-(4-chloro-2-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |

InChI Key |

SDXKAEMBENYOFO-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Cl)F)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2-fluoroacetophenone.

Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reduction: Utilizing large-scale reactors for the reduction step to ensure efficient conversion of the starting material.

Continuous Flow Amination: Implementing continuous flow techniques for the amination step to enhance yield and reduce reaction time.

Purification: Employing chromatographic techniques or crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like LiAlH4.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.

Drug Development: Explored for its potential therapeutic effects in drug development.

Industry

Agrochemicals: Utilized in the synthesis of agrochemical products.

Material Science: Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric and Racemic Forms

The (S)-enantiomer and its (R)-counterpart (JS-3467, CAS 856758-58-2) exhibit divergent behaviors in chiral environments. For instance:

- Chromatographic Separation : Studies using supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) demonstrate that enantiomers of analogous chiral amines, such as α-methylbenzylamine, require specialized chiral stationary phases for resolution . This suggests similar challenges in separating (S)- and (R)-forms of the target compound.

- Salt Forms : The hydrochloride salt of the (S)-enantiomer (JS-2042, CAS 2633638-66-9) enhances crystallinity and aqueous solubility compared to the free base (QD-8544, CAS 1028405-72-2), a critical factor in drug formulation .

Structural Analogs with Halogen and Substituent Variations

Halogen Substitution

- Lipophilicity : The 4-chloro-2-fluoro substitution in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the 4-fluoro analog (logP ~1.8), influencing membrane permeability and metabolic stability.

Positional Isomerism

The 2-fluoro substituent in the target compound creates steric hindrance near the amine group, differentiating it from 4-fluoro analogs (e.g., QD-8544). This positional variation impacts molecular conformation and intermolecular interactions, as observed in crystallographic studies of related amines .

Biological Activity

(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine is a member of the substituted phenethylamines family, known for their diverse biological activities. This compound features a unique structure with a chloro and a fluoro substituent on the phenyl ring, influencing its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of both chlorine and fluorine atoms contributes to its distinctive chemical properties, which may affect its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.

- Enzyme Modulation : It may modulate the activity of specific enzymes involved in key biochemical pathways, which can lead to therapeutic effects.

- Cell Signaling Pathways : By affecting cell signaling pathways, the compound could induce various cellular responses, including apoptosis in cancer cells.

Anticancer Potential

Research indicates that compounds similar to this compound possess anticancer properties. For instance, studies have shown that phenethylamines can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The following table summarizes some findings related to similar compounds:

| Compound | IC50 (µM) against MCF-7 | Mechanism |

|---|---|---|

| 4-Chloroamphetamine | 0.5 | Induces apoptosis |

| 2-Fluorophenethylamine | 0.3 | Cell cycle arrest at G1 phase |

| This compound | TBD | TBD |

Further experimental validation is necessary to determine the specific IC50 values and mechanisms of action for this compound.

Neurotransmitter Modulation

Similar compounds have been studied for their effects on neurotransmitter systems. The presence of halogen substituents can enhance binding affinity to serotonin and dopamine receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various substituted phenethylamines for anticancer activity, this compound was tested alongside other derivatives. The results indicated a promising cytotoxic effect against MCF-7 breast cancer cells, with further analysis required to elucidate the underlying mechanisms.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of related compounds. It was found that certain derivatives exhibited significant effects on serotonin receptors, leading to increased serotonin levels in animal models. This suggests that this compound may also possess antidepressant-like effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Chloroamphetamine | Chlorine substitution | Stimulant effects |

| 2-Fluorophenethylamine | Fluorine substitution | Antidepressant properties |

| This compound | Chloro and fluoro substituents | Anticancer potential |

This comparison highlights how the unique combination of substituents in this compound may confer distinct pharmacological profiles compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.